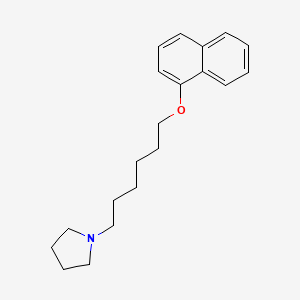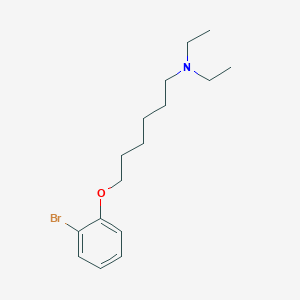![molecular formula C19H12N2O3S2 B1656737 1-(Naphthalen-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone CAS No. 5397-96-6](/img/structure/B1656737.png)
1-(Naphthalen-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone is an organic compound that features a naphthalene ring and a benzo[d]thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups can be introduced through reactions such as nitration, sulfonation, or halogenation.
Formation of the Benzo[d]thiazole Derivative: The benzo[d]thiazole ring can be synthesized from ortho-aminothiophenol and a suitable carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the naphthalene derivative with the benzo[d]thiazole derivative under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, high-pressure reactors, and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions
1-(Naphthalen-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure.
Industry: Applications in materials science, such as organic semiconductors or dyes.
Mecanismo De Acción
The mechanism of action of 1-(Naphthalen-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone depends on its specific application. In biological systems, it might interact with specific enzymes or receptors, affecting cellular pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(Naphthalen-2-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone: Lacks the nitro group, which might affect its reactivity and applications.
2-(6-Nitrobenzo[d]thiazol-2-ylthio)acetophenone: Similar structure but with an acetophenone moiety instead of a naphthalene ring.
Uniqueness
1-(Naphthalen-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)ethanone is unique due to the presence of both a naphthalene ring and a nitrobenzo[d]thiazole ring, which can impart distinct chemical and biological properties.
Propiedades
Número CAS |
5397-96-6 |
|---|---|
Fórmula molecular |
C19H12N2O3S2 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
1-naphthalen-2-yl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C19H12N2O3S2/c22-17(14-6-5-12-3-1-2-4-13(12)9-14)11-25-19-20-16-8-7-15(21(23)24)10-18(16)26-19/h1-10H,11H2 |
Clave InChI |
JQKWSZUEWWONDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CSC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)CSC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
| 5397-96-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


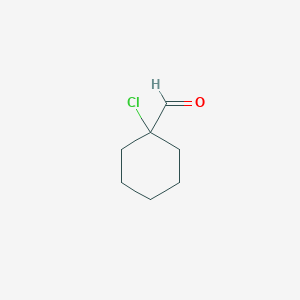
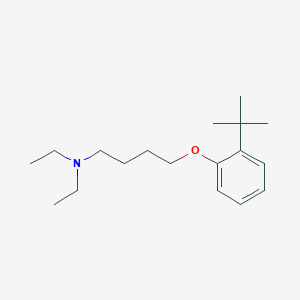
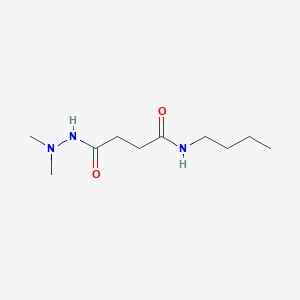
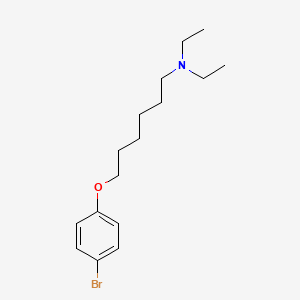
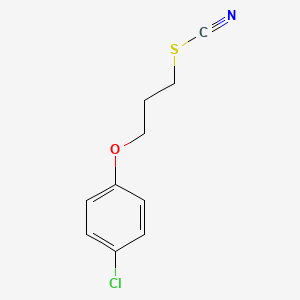
![1-[4-(2,3,5-Trimethylphenoxy)butyl]piperidine](/img/structure/B1656664.png)
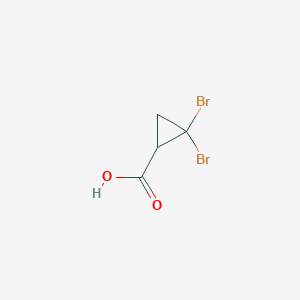
![N-(3,5-dichlorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B1656667.png)
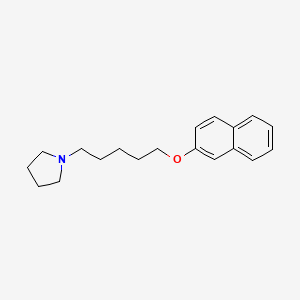
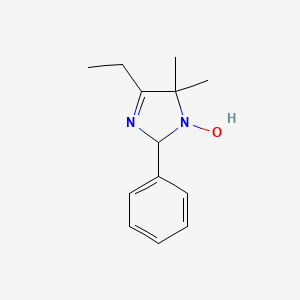
![5-(Phenylmethylene)-3-[(phenylsulfonyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1656672.png)
